The Origin of 9'''-Methyl Salvianolate B: A Technical Guide
The Origin of 9'''-Methyl Salvianolate B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the origin of 9'''-Methyl salvianolate B, a naturally occurring phenolic acid found in the roots of Salvia miltiorrhiza Bge. (Danshen)[1][2]. As a methylated derivative of the well-studied salvianolate B, this compound is of significant interest for its potential therapeutic applications. This document details its natural source, biosynthetic pathway, and known biological activities, with a focus on providing structured data and experimental context for research and development professionals. While specific quantitative data and detailed experimental protocols for 9'''-Methyl salvianolate B are limited in current literature, this guide consolidates the available information and provides context based on related compounds.
Natural Source and Isolation
9'''-Methyl salvianolate B is a phytochemical primarily isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bge., a perennial plant widely used in traditional Chinese medicine[1][2]. This plant is the principal source of a variety of bioactive compounds, broadly classified into hydrophilic salvianolic acids and lipophilic tanshinones. 9'''-Methyl salvianolate B belongs to the former group and is considered a derivative of salvianolic acid B[1].
Physicochemical Properties
The fundamental physicochemical properties of 9'''-Methyl salvianolate B are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₃₂O₁₆ | [2] |
| Molecular Weight | 732.7 g/mol | [2] |
| Appearance | Powder | [2] |
| Purity | ≥98% (commercially available standard) | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | [2] |
Biosynthesis
The biosynthesis of salvianolic acids in Salvia miltiorrhiza is a complex process that involves the convergence of the phenylpropanoid and tyrosine-derived pathways[5]. While the complete, specific pathway for 9'''-Methyl salvianolate B has not been fully elucidated, the general scheme for its precursor, salvianolic acid B, is understood.
The pathway begins with the synthesis of the primary precursors, caffeic acid (from the phenylpropanoid pathway) and Danshensu (from the tyrosine-derived pathway). These precursors undergo a series of condensation and oxidation reactions to form more complex salvianolic acids, including salvianolic acid B.
The final step in the formation of 9'''-Methyl salvianolate B is the methylation of salvianolate B. This reaction is catalyzed by an O-methyltransferase (OMT). While several OMTs have been identified in Salvia miltiorrhiza, the specific enzyme responsible for the methylation of salvianolate B at the 9'''-position has not yet been characterized in the literature.
Figure 1: Proposed biosynthetic pathway of 9'''-Methyl salvianolate B.
Experimental Protocols
Detailed experimental protocols for the specific isolation and purification of 9'''-Methyl salvianolate B are not extensively documented in peer-reviewed literature. However, general methods for the extraction and separation of salvianolic acids from Salvia miltiorrhiza can be adapted. A generalized workflow is presented below.
Figure 2: Generalized workflow for the isolation and purification of salvianolic acids.
A more specific protocol would involve the following key steps, though optimization would be required:
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Extraction: Pulverized dried roots of Salvia miltiorrhiza are extracted with an aqueous ethanol solution (e.g., 70% ethanol) under reflux or sonication.
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Preliminary Purification: The crude extract is filtered and concentrated under reduced pressure. The concentrate is then subjected to column chromatography over a macroporous resin (e.g., Diaion HP-20) or silica (B1680970) gel, eluting with a gradient of methanol in water to separate different classes of compounds.
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Fractionation: Fractions containing salvianolic acids are collected and combined.
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Fine Purification: The enriched fraction is further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water with a small amount of acid (e.g., 0.1% formic acid) is typically used as the mobile phase.
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Characterization: The purified compound is identified and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Biological Activity and Signaling Pathways
While specific studies on the biological activities of 9'''-Methyl salvianolate B are limited, the broader class of salvianolic acids, particularly salvianolic acid B, has been extensively studied for its antioxidant and anti-inflammatory properties. It is plausible that 9'''-Methyl salvianolate B shares some of these activities.
Inhibition of the TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its overactivation is implicated in fibrosis. "Salvianolate," a mixture of salvianolic acids, has been shown to inhibit the TGF-β1/Smad2/3 signaling pathway[6][7]. Salvianolic acid B has also been demonstrated to exert its anti-fibrotic effects through the inhibition of this pathway[8][9]. The proposed mechanism involves the downregulation of TGF-β1 expression and the phosphorylation of Smad2 and Smad3.
Figure 3: Inhibition of the TGF-β/Smad pathway by salvianolates.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines. Salvianolic acid B has been shown to inhibit the activation of the NF-κB pathway[10]. This inhibition is thought to contribute to its anti-inflammatory effects.
Figure 4: Modulation of the NF-κB pathway by salvianolic acid B.
Quantitative Data
Quantitative analysis of 9'''-Methyl salvianolate B in Salvia miltiorrhiza is not widely reported. However, methods such as UPLC-MS/MS have been developed for the quantification of a range of bioactive compounds in this plant, and these methods could be adapted for 9'''-Methyl salvianolate B[11][12][13]. The table below summarizes the lack of specific quantitative data.
| Parameter | Value | Reference(s) |
| Concentration in Salvia miltiorrhiza roots | Not reported in the literature | - |
| Typical yield from extraction | Not reported in the literature | - |
| IC₅₀ for TGF-β pathway inhibition | Not reported in the literature | - |
| IC₅₀ for NF-κB pathway inhibition | Not reported in the literature | - |
Conclusion and Future Directions
9'''-Methyl salvianolate B is a naturally derived compound with a clear origin in Salvia miltiorrhiza. Its structural relationship to the well-characterized salvianolate B suggests a promising profile of biological activity. However, this technical guide highlights significant gaps in the existing scientific literature. Future research should focus on:
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Definitive structural elucidation of both 9''- and 9'''-Methyl salvianolate B using advanced NMR techniques to clarify their isomeric relationship.
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Identification and characterization of the specific O-methyltransferase responsible for the final step in its biosynthesis.
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Development and publication of detailed protocols for the efficient isolation and purification of 9'''-Methyl salvianolate B.
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Quantitative analysis of its concentration in various Salvia species and under different growing conditions.
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In-depth investigation of its biological activities , including quantitative assessment of its effects on key signaling pathways such as TGF-β/Smad and NF-κB, to determine its therapeutic potential.
Addressing these research gaps will be crucial for unlocking the full potential of 9'''-Methyl salvianolate B in drug discovery and development.
References
- 1. 9''-Methyl salvianolate B | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 121521-90-2 | Salvianolic acid B [phytopurify.com]
- 5. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salvianolic Acid B Attenuates Experimental Pulmonary Fibrosis through Inhibition of the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]
